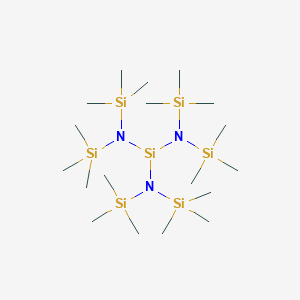
Diethyl (3-phenylprop-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is a phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-phenylprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable alkene, such as 3-phenylprop-1-ene, in the presence of a base. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite acts as a nucleophile and adds to the double bond of the alkene .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-phenylprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates. These products have diverse applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Diethyl (3-phenylprop-1-en-1-yl)phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl (3-phenylprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl (3-phenylprop-1-en-1-yl)phosphonate include:
- Diethyl cinnamylphosphonate
- Diethyl (3-buten-1-yl)phosphonate
- Diethyl (3-aminopropyl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which includes a phenyl group attached to the prop-1-en-1-yl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
135760-95-1 |
|---|---|
Fórmula molecular |
C13H19O3P |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylprop-2-enylbenzene |
InChI |
InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-10,12H,3-4,11H2,1-2H3 |
Clave InChI |
RQZKQTCVVZTXSC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=CCC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



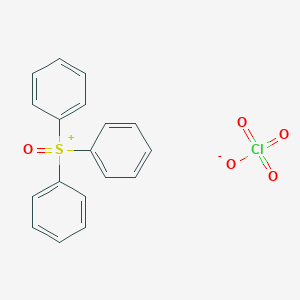
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
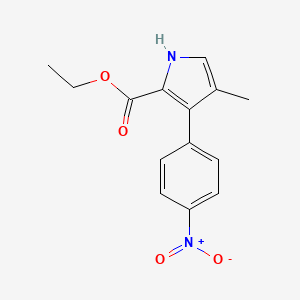
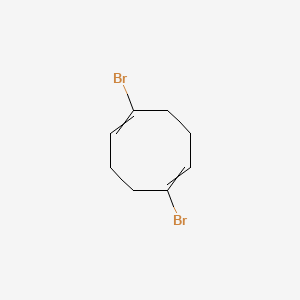
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
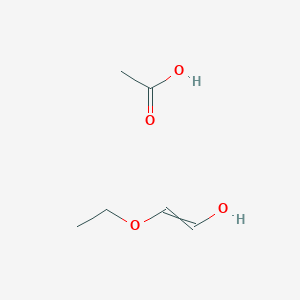
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)

